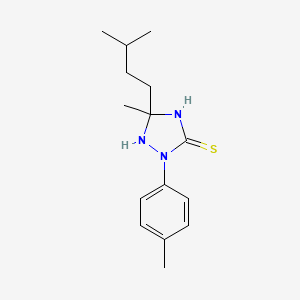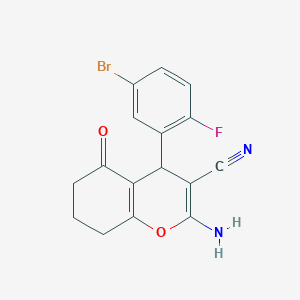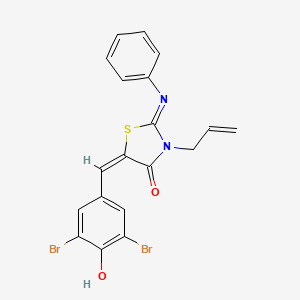![molecular formula C20H12ClNO4S B11522354 (2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522354.png)
(2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a benzothiophene ring, and a nitrophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Nitro Compounds: Compounds with nitro groups that exhibit similar chemical reactivity.
Uniqueness
(2Z)-2-{[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H12ClNO4S |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(2Z)-2-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C20H12ClNO4S/c1-11-8-16(22(24)25)14(10-15(11)21)17-7-6-12(26-17)9-19-20(23)13-4-2-3-5-18(13)27-19/h2-10H,1H3/b19-9- |
InChI Key |
RZTZWTUZTLQBOJ-OCKHKDLRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522272.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11522280.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522283.png)
![(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine](/img/structure/B11522287.png)


![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
![Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)

![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522337.png)
![(4-methoxyphenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11522338.png)
